4-(Chloromethyl)-4-ethylcyclohex-1-ene
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Overview
Description
4-(Chloromethyl)-4-ethylcyclohex-1-ene is an organic compound with a cyclohexene ring substituted with a chloromethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethylcyclohex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the cyclohexene’s pi-electrons .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-ethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted cyclohexenes.
Oxidation: Formation of cyclohexanols or cyclohexanones.
Reduction: Formation of cyclohexanes.
Scientific Research Applications
4-(Chloromethyl)-4-ethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-ethylcyclohex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of covalent bonds with nucleophiles in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethyl group.
4-(Bromomethyl)-4-ethylcyclohex-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-4-propylcyclohex-1-ene: Similar structure but with a propyl group instead of an ethyl group
Uniqueness
4-(Chloromethyl)-4-ethylcyclohex-1-ene is unique due to its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both the chloromethyl and ethyl groups allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C9H15Cl |
---|---|
Molecular Weight |
158.67 g/mol |
IUPAC Name |
4-(chloromethyl)-4-ethylcyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-2-9(8-10)6-4-3-5-7-9/h3-4H,2,5-8H2,1H3 |
InChI Key |
HJZXYMQQUFHIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC=CC1)CCl |
Origin of Product |
United States |
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